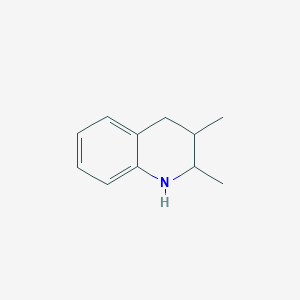

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-6,8-9,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSDPKHJHDRZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives

Oxidative Dehydrogenation to Quinoline (B57606) Structures

The conversion of tetrahydroquinoline derivatives to their fully aromatic quinoline counterparts is a fundamental oxidative process. This aromatization can be achieved using various reagents and catalytic systems. While specific studies on 2,3-dimethyl-1,2,3,4-tetrahydroquinoline are not extensively detailed in readily available literature, the general principles of tetrahydroquinoline dehydrogenation are well-established and applicable.

Commonly employed methods involve catalytic dehydrogenation using palladium on carbon (Pd/C). researchgate.net This heterogeneous catalyst is effective in the presence of a hydrogen acceptor or under aerobic conditions. For instance, the dehydrogenation of various 1,2,3,4-tetrahydroquinolines has been successfully carried out using a Pd/C-ethylene system or an activated carbon-O₂ system to yield the corresponding quinolines. pku.edu.cnjst.go.jp

Other catalytic systems, such as those based on copper and manganese oxides (e.g., Cu₂-MnOₓ), have shown high efficiency for the oxidative dehydrogenation of the parent 1,2,3,4-tetrahydroquinoline (B108954), achieving high conversion and selectivity under mild conditions with air as the oxidant. pku.edu.cnnih.gov Additionally, stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used for the aromatization of N-heterocycles, including the tetrahydroquinoline core. organic-chemistry.orgnih.gov The reaction with DDQ typically proceeds under neutral and mild conditions, making it a valuable method in organic synthesis. nih.gov Bio-inspired catalyst systems, such as laccase/DDQ, have also been developed for the aerobic oxidation of related heterocyclic systems. academie-sciences.fr

The presence of the two methyl groups at the C2 and C3 positions of the tetrahydroquinoline ring would be expected to influence the rate and outcome of the dehydrogenation reaction due to steric and electronic effects, although specific quantitative data for this derivative are sparse.

Derivatization via Substitution Reactions at the Nitrogen Atom

The secondary amine nitrogen in the this compound ring is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions. These reactions are fundamental for modifying the molecule's properties and for building more complex structures.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. While direct N-alkylation of this compound is a standard transformation for secondary amines, specific literature examples are not prominent. However, the reverse reaction, the reductive alkylation of quinolines to form N-alkyl tetrahydroquinolines, is a well-documented process. acs.org This one-pot tandem reaction involves the reduction of the quinoline to a tetrahydroquinoline intermediate, which is then alkylated in situ by an aldehyde or ketone in the presence of a hydrogen source like Hantzsch ester and an arylboronic acid catalyst. acs.org This methodology has been applied to a wide range of quinolines and carbonyl compounds, demonstrating the feasibility of introducing alkyl groups at the nitrogen position.

N-Acylation: The nitrogen atom can also be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the nitrogen atom or for introducing functional handles. For instance, the synthesis of N-acyl-1,3-dimethyltetrahydroisoquinolines has been achieved through intramolecular amidomercuration, highlighting the utility of N-acylation in the synthesis of complex heterocycles. lookchem.com While this example pertains to an isoquinoline (B145761) analog, the fundamental reactivity of the secondary amine is comparable. The acylation of the tetrahydroquinoline nitrogen is a key step in the synthesis of various derivatives.

The table below summarizes the general types of substitution reactions at the nitrogen atom of the tetrahydroquinoline scaffold.

| Reaction Type | Reagent Class | Product Type |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | N-Alkyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoline |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoline |

Formation of More Complex Structures via Cyclization

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions can involve either the nitrogen atom or the aromatic ring of the tetrahydroquinoline moiety.

One of the most renowned methods for synthesizing tetrahydroisoquinoline alkaloids, which are structurally related to the compounds , is the Pictet-Spengler reaction. nih.govorganicreactions.orgthermofisher.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgwikipedia.org While the classical Pictet-Spengler reaction builds the tetrahydroisoquinoline core itself, derivatives of tetrahydroquinolines can be envisioned to participate in analogous intramolecular cyclization reactions to form fused polycyclic structures. For example, an N-substituted tetrahydroquinoline bearing a reactive functional group on the substituent could undergo intramolecular cyclization onto the aromatic ring.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been employed to generate complex tetrahydroquinolines from acyclic precursors. nih.gov For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones can lead to the formation of the tetrahydroquinoline ring. nih.gov Furthermore, intramolecular hetero-Diels-Alder reactions have been used to create steroid-tetrahydroquinoline hybrid molecules, demonstrating the potential for forming complex fused systems. organicreactions.org

Although specific examples starting directly from this compound are not extensively documented, the principles of intramolecular cyclization reactions are broadly applicable. The synthesis of fused heterocycles often relies on installing a suitable side chain onto the tetrahydroquinoline core, which can then participate in a ring-closing reaction. For example, an N-acyl derivative could be functionalized to allow for an intramolecular Friedel-Crafts-type reaction or other electrophilic aromatic substitution to form a new ring fused to the benzene (B151609) portion of the molecule.

Spectroscopic Characterization Methodologies for 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoline

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

A search for crystallographic data did not yield any results for the solid-state structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline.

Should a suitable crystal be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure. This technique would definitively establish the relative stereochemistry (cis or trans) of the methyl groups at C2 and C3. Furthermore, it would provide precise bond lengths, bond angles, and details of the conformation of the tetrahydroquinoline ring system in the solid state.

Stereochemical Aspects of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoline

Enantioselective Synthesis Strategies and Enantiopurity Control

The enantioselective synthesis of specific stereoisomers of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is not well-documented. General strategies for the asymmetric synthesis of tetrahydroquinolines often involve the catalytic hydrogenation of quinoline (B57606) precursors or domino reactions. nih.govorganic-chemistry.org These methods have been applied to various substituted tetrahydroquinolines, but specific application, catalyst selection, and reaction conditions tailored to achieving high enantioselectivity for the 2,3-dimethyl derivative have not been detailed. Consequently, there is no available data on established protocols for controlling the enantiopurity of its stereoisomers.

Diastereoselective Control in Synthetic Pathways

Control over the relative stereochemistry of the two methyl groups (cis vs. trans) is crucial in the synthesis of this compound. Diastereoselective control in related heterocyclic systems is often achieved through substrate control, where existing stereocenters direct the formation of new ones, or through reagent control, using specific catalysts or reagents that favor the formation of one diastereomer over another. For instance, catalytic hydrogenation of a substituted dihydroquinoline precursor can be influenced by the catalyst and substrate structure, often resulting in a cis-relationship in the product. nih.gov However, specific studies detailing the diastereoselective synthesis of cis- or trans-2,3-Dimethyl-1,2,3,4-tetrahydroquinoline, including reaction yields and diastereomeric ratios, are absent from the current body of literature.

Conformational Analysis and Isomerism

The non-aromatic portion of the tetrahydroquinoline ring typically adopts a half-chair, boat, or sofa conformation. researchgate.net For this compound, the preferred conformation would be influenced by the stereochemical arrangement (cis or trans) of the two methyl groups and their preference for pseudo-equatorial or pseudo-axial positions to minimize steric strain.

In a typical half-chair conformation, the trans-diastereomer could exist in conformations with the methyl groups in pseudo-diaxial or pseudo-diequatorial arrangements. The cis-diastereomer would have one pseudo-axial and one pseudo-equatorial methyl group. It is generally expected that conformers with bulky substituents in pseudo-equatorial positions are more stable. However, without specific experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or computational chemistry studies for this compound, any conformational description remains theoretical.

Techniques for Optical Purity Assessment (e.g., Circular Dichroism)

Assessing the optical purity, or enantiomeric excess (ee), of chiral compounds is critical. Common techniques include chiral High-Performance Liquid Chromatography (HPLC), NMR spectroscopy with chiral solvating agents, and chiroptical methods like Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. This technique is powerful for determining the absolute configuration and assessing the enantiomeric purity of samples. While CD has been used to analyze the conformation of related tetrahydroisoquinoline compounds, pharm.or.jp no such spectra or analyses have been published for the enantiomers of this compound.

Computational and Theoretical Investigations of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoline and Analogues

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of tetrahydroquinoline derivatives. nih.gov DFT calculations balance computational cost and accuracy, making them a popular choice for studying molecular geometries, vibrational frequencies, and electronic properties. youtube.com For instance, studies on related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized DFT with basis sets such as B3LYP/6-311+G(**) to optimize molecular structures and calculate force fields, achieving close agreement between observed and calculated vibrational spectra. nih.gov

The electronic structure of a molecule is key to its reactivity and physical properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

Computational studies on quinoline (B57606) and its derivatives have shown that the HOMO-LUMO gap can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org Analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack. globalresearchonline.net

Table 1: Example Frontier Orbital Energies for a Tetrahydroquinoline Analogue Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.83 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving tetrahydroquinoline analogues. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the activation energies required for the reaction to proceed. This is particularly valuable for understanding reaction selectivity and kinetics.

For example, theoretical studies on the nitration of N-protected tetrahydroquinolines have been performed to understand the regioselectivity of the reaction. researchgate.net By calculating the energies of the intermediate σ-complexes for nitration at different positions on the aromatic ring, it is possible to predict the most likely product. researchgate.net These computational models can analyze the reaction pathways for both neutral and N-protonated species, which are relevant under different acidic conditions, thus explaining experimental outcomes. researchgate.netrsc.org

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unesp.br This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

For tetrahydroquinoline analogues, docking studies have been employed to investigate their potential as inhibitors of various enzymes and receptors. nih.govnih.gov For instance, derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. unesp.br These studies help identify key interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the receptor's binding pocket. The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger interaction. unesp.br

Table 2: Example Molecular Docking Results for Tetrahydroquinoline Derivatives Against EGFR (PDB ID: 4LRM)

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative C1 | -9.5 | Leu718, Val726, Ala743, Lys745 |

| Derivative C9 | -9.8 | Met793, Pro794, Leu844 |

| Derivative C14 | -10.1 | Cys797, Asp855 |

| Source: Adapted from findings on tetrahydroquinoline derivatives. unesp.br |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes in both the ligand and the protein. nih.gov

In the study of tetrahydroquinoline analogues, MD simulations are used to validate the results of molecular docking. nih.govresearchgate.net By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the ligand within the binding pocket. nih.govtandfonline.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific residues. researchgate.net These simulations confirm whether the crucial interactions predicted by docking are maintained over time. researchgate.netuzh.ch

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their potency. unesp.br

For tetrahydroquinoline derivatives, QSAR models have been developed to predict their anticancer activity. unesp.br These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity (such as IC₅₀ values). A statistically significant QSAR model can then be used to predict the potency of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. unesp.br This approach accelerates the drug design process by focusing resources on compounds with the highest predicted efficacy. nih.govnih.gov

Regioselectivity Predictions (e.g., Nitration Studies)

Computational methods can accurately predict the regioselectivity of chemical reactions, such as the electrophilic nitration of the tetrahydroquinoline ring system. The position of substitution on the benzene (B151609) ring of the tetrahydroquinoline scaffold is influenced by the electronic effects of the heterocyclic part and any protecting groups on the nitrogen atom. researchgate.net

Theoretical studies on the nitration of tetrahydroquinoline and its N-acetyl or N-trifluoroacetyl derivatives have been conducted to resolve inconsistencies in the experimental literature. researchgate.net By calculating the activation energies for the formation of intermediates (σ-complexes) corresponding to attack at positions 5, 6, 7, and 8, researchers can determine the most energetically favorable reaction pathway. These calculations have shown that for the N-protonated species, common in acidic nitrating media, substitution at the 7-position is often favored. In contrast, for neutral, N-protected derivatives, the calculations can predict a shift in selectivity, for example, towards the 6-position. researchgate.net These predictions provide a rational basis for designing synthetic routes to obtain a specific isomer.

Biological and Pharmacological Relevance of the Tetrahydroquinoline Scaffold in Chemical Biology

Inhibition and Modulation of Key Biological Targets and Enzymes

The tetrahydroquinoline scaffold has been identified as a privileged structure in drug discovery, capable of interacting with a variety of biological targets. Its derivatives have been investigated for their inhibitory and modulatory effects on several key enzymes and pathways implicated in various pathological conditions. The subsequent subsections will provide a detailed overview of the research findings related to the interaction of tetrahydroquinoline-based compounds with these specific targets.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP2D6)

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a vast number of xenobiotics, including approximately 75% of all pharmaceuticals. nih.gov As such, the potential for drug candidates to inhibit or induce CYP enzymes is a critical aspect of preclinical drug development to avoid adverse drug-drug interactions. The tetrahydroquinoline scaffold, being a core component of many potential therapeutic agents, has been studied in the context of its interaction with CYP enzymes.

Table 1: Investigated Cytochrome P450 Enzymes and Their Relevance

| Enzyme | Relevance in Drug Metabolism |

| CYP1A2 | Metabolizes over 100 clinically used drugs; inhibition can lead to significant drug-drug interactions. |

| CYP2D6 | Metabolizes approximately 25% of clinically used drugs; highly polymorphic, leading to varied patient responses. |

Note: Specific IC50 values for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline are not currently available in the cited literature.

mTOR Pathway Modulation

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. nih.gov Dysregulation of the mTOR pathway is a common feature in many human cancers, making it an attractive target for cancer therapy. nih.gov The tetrahydroquinoline scaffold has emerged as a promising framework for the development of potent mTOR inhibitors.

Recent studies have focused on the design and synthesis of substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer treatment. nih.govnih.govotavachemicals.comresearchgate.netresearchgate.net These efforts have been inspired by the structural features of known mTOR inhibitors that contain related heterocyclic systems. nih.govresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have indicated that the tetrahydroquinoline scaffold can establish strong binding interactions within the mTOR active site. nih.govotavachemicals.com

In vitro cytotoxicity assays have demonstrated that certain morpholine-substituted tetrahydroquinoline derivatives exhibit potent and selective anticancer activity against various cancer cell lines, including those from lung and breast cancer, with minimal impact on healthy cells. nih.govnih.govotavachemicals.comresearchgate.net Structure-activity relationship (SAR) studies have revealed that the incorporation of specific moieties, such as trifluoromethyl and morpholine (B109124) groups, can significantly enhance the potency and selectivity of these compounds. nih.govotavachemicals.comresearchgate.net One particularly promising compound, designated as 10e in a recent study, displayed exceptional activity against A549 lung cancer cells with an IC50 value of 0.033 µM and was shown to induce apoptosis in a dose-dependent manner. nih.govnih.govotavachemicals.comresearchgate.net

Table 2: mTOR Inhibitory Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |

| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 |

| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | |

| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 |

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives. nih.gov

KRas Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the Ras family of small GTPases. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers. For many years, KRAS was considered an "undruggable" target due to the lack of well-defined binding pockets on its surface. However, the discovery of a covalent binding pocket in the KRAS G12C mutant has reignited efforts to develop direct KRas inhibitors. nih.govresearchgate.netnih.govresearchgate.net

While direct inhibitory data for this compound against KRas is not available, the broader class of compounds containing quinoline (B57606) and related heterocyclic scaffolds has been explored for this purpose. For instance, tetrahydropyridopyrimidines have been identified as irreversible covalent inhibitors of KRAS-G12C. nih.gov The development of KRAS inhibitors often focuses on targeting specific mutant forms of the protein, such as G12C, G12D, or G12V. researchgate.net The therapeutic strategy involves locking the KRas protein in its inactive GDP-bound state, thereby preventing downstream signaling that promotes cell proliferation and survival. nih.gov Although specific data on the direct inhibition of KRas by this compound is lacking, the structural features of the tetrahydroquinoline scaffold may serve as a starting point for the design of novel KRas inhibitors.

DNA GyraseB Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair. nih.gov It is a well-established target for antibacterial drugs. The enzyme consists of two subunits, GyrA and GyrB, and it introduces negative supercoils into DNA in an ATP-dependent manner. nih.gov Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. nih.gov

The quinoline scaffold is a key structural feature of the quinolone class of antibiotics, which are potent inhibitors of DNA gyrase. While the primary mechanism of action of classic quinolones involves the GyrA subunit, there is also interest in developing inhibitors that target the GyrB subunit, which contains the ATP-binding site.

Research into novel DNA gyrase inhibitors has included the synthesis and evaluation of various quinoline derivatives. nih.govresearchgate.net For example, a series of novel quinoline-Schiff bases were designed and synthesized as potential anti-mycobacterial agents with Mtb DNA gyrase inhibitory activity. researchgate.net Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range. researchgate.net One particularly active quinoline derivative demonstrated a significant inhibitory effect against E. coli DNA gyrase with an IC50 value of 3.39 µM. nih.gov While specific data for this compound is not available, these findings highlight the potential of the broader quinoline scaffold for the development of new DNA gyrase inhibitors. nih.govhilarispublisher.comresearchgate.net

Table 3: DNA Gyrase Inhibitory Activity of Selected Quinolone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Compound 14 | E. coli DNA gyrase | 3.39 |

| Compound 7a | Mtb DNA gyrase | 1.98 |

| Compound 7d | Mtb DNA gyrase | 1.26 |

| Compound 7f | Mtb DNA gyrase | 3.96 |

Data sourced from studies on novel quinoline derivatives. nih.govresearchgate.net

Cholinergic Enzyme Inhibition (Acetylcholine and Butyrylcholine Esterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurological disorders. mdpi.com The tetrahydroquinoline scaffold is a core component of several known cholinesterase inhibitors and has been extensively studied for this activity. nih.govgoogle.com

Numerous studies have reported the synthesis of tetrahydroquinoline derivatives and their evaluation as inhibitors of both AChE and BChE. nih.govgoogle.com For instance, a series of tacrine-tetrahydroquinoline heterodimers were designed, with one compound exhibiting an exceptionally potent AChE inhibition with an IC50 of less than 1 nM, while sparing BChE. google.com Other research has focused on developing dual inhibitors that target both enzymes. The inhibitory potency of these compounds can be modulated by the nature and position of substituents on the tetrahydroquinoline ring system. nih.gov While specific IC50 values for this compound are not prominently reported in the available literature, the extensive research on related analogs underscores the potential of this scaffold in the design of novel cholinesterase inhibitors. nih.govgoogle.com

Table 4: Cholinergic Enzyme Inhibitory Activity of a Tacrine-Tetrahydroquinoline Heterodimer

| Compound | Target Enzyme | IC50 (nM) |

| Compound 7b | Acetylcholinesterase (AChE) | < 1 |

| Butyrylcholinesterase (BChE) | Spared |

Data sourced from a study on tacrine-tetrahydroquinoline heterodimers. google.com

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of the hormone and neurotransmitter epinephrine (B1671497) (adrenaline) from its precursor norepinephrine (B1679862) (noradrenaline). nih.gov Inhibition of PNMT can be a valuable tool for studying the physiological roles of epinephrine and may have therapeutic potential in conditions where epinephrine levels are dysregulated.

Research into PNMT inhibitors has extensively explored the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, which is structurally related to tetrahydroquinoline. researchgate.netnih.govnih.govotavachemicals.comresearchgate.netnih.govnih.gov Various THIQ derivatives have been shown to be potent inhibitors of PNMT. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov For example, 1,2,3,4-tetrahydrobenz[h]isoquinoline was identified as a potent PNMT inhibitor with a Ki value of 0.49 µM. nih.govresearchgate.net Further studies on substituted THIQs have aimed to improve potency and selectivity against other targets, such as α2-adrenoceptors. researchgate.netnih.gov

While the focus of existing research has been on the tetrahydroisoquinoline core, the structural similarity to tetrahydroquinolines suggests that the latter could also interact with the PNMT active site. However, direct and specific research on the inhibition of PNMT by this compound is not currently available in the scientific literature.

Table 5: PNMT Inhibitory Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound | Target Enzyme | Ki (µM) |

| 1,2,3,4-Tetrahydrobenz[h]isoquinoline | Human PNMT | 0.49 |

| 7-Bromo-THBQ | Human PNMT | 0.22 |

| 1,2,3,4-Tetrahydroisoquinoline | Human PNMT | 5.8 |

Data sourced from a study on tetrahydrobenz[h]isoquinoline inhibitors. nih.govresearchgate.net

Antioxidant Activity Mechanisms (e.g., Hydroxyl Radical Scavenging)

There is no available research detailing the antioxidant activity or specific mechanisms, such as hydroxyl radical scavenging, for this compound.

General Biological Activity Profiles

A thorough search for data on the general biological activity of this compound yielded no concrete findings. The following profiles were investigated without success:

Anticancer: No studies were found that evaluated its efficacy against cancer cell lines.

Anti-inflammatory: No data on its anti-inflammatory properties is available.

Anti-parasitic: While a patent for bromodomain inhibitors lists the compound scaffold in a section related to antiparasitic agents, no specific activity data for this compound was presented.

Anti-diabetic: No studies on its potential effects on diabetes-related pathways were identified.

Anti-HIV: Its activity against HIV has not been reported.

Anti-Alzheimer: There is no literature on its potential as a therapeutic agent for Alzheimer's disease.

Adrenergic: No studies on its interaction with adrenergic receptors were found.

Anti-hyperlipidemic: Its role in lipid metabolism has not been investigated.

Future Research Directions and Advanced Methodologies

Development of Novel and Efficient Synthetic Routes for Substituted Tetrahydroquinolines

The development of efficient and versatile synthetic methods for constructing the tetrahydroquinoline core is paramount for advancing the study of its derivatives. While classical methods exist, contemporary research is focused on domino reactions, metal-mediated processes, and other innovative strategies to improve yield, atom economy, and substrate scope. nih.govresearchgate.net

One promising approach involves domino reactions, also known as tandem or cascade reactions, which allow for the construction of complex molecules in a single operation without isolating intermediates. nih.gov For instance, a reduction-reductive amination strategy has been employed to convert 2-nitroarylketones and aldehydes into tetrahydroquinolines with high yields. nih.gov Another efficient method is the three-component cascade reaction involving 2-alkenyl aniline (B41778), aldehydes, and ethyl cyanoacetate, which proceeds via a Knoevenagel condensation followed by an aza-Michael-Michael addition.

Metal-mediated heterocyclization represents another frontier in tetrahydroquinoline synthesis. Che and co-workers have reported an intramolecular nitrene C-H insertion process promoted by an iron(III) complex, offering a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Furthermore, palladium-catalyzed intramolecular amination of an amine onto an alkene, known as the Buchwald-Hartwig amination, has been successfully applied to the synthesis of various N-heterocycles, including tetrahydroquinolines.

Recent advancements also include the use of visible-light-induced cyclization combined with chiral phosphoric acid-catalyzed transfer hydrogenation, enabling a highly enantioselective synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org These modern synthetic strategies offer powerful tools for accessing a diverse range of substituted tetrahydroquinolines, including the 2,3-dimethyl derivative, with greater efficiency and control.

Table 1: Comparison of Modern Synthetic Routes for Tetrahydroquinolines

| Synthetic Strategy | Key Features | Potential Advantages |

| Domino Reactions | Multi-step sequence in a single pot | High efficiency, atom economy, reduced waste |

| Metal-Mediated Heterocyclization | Use of transition metal catalysts (e.g., Fe, Pd) | One-pot synthesis, novel bond formations |

| Visible-Light Photocatalysis | Use of light to initiate reactions | Mild reaction conditions, high enantioselectivity |

| Aza-Diels-Alder Reaction | Cycloaddition of an imine and a diene | High stereoselectivity, access to diverse substituents |

Advanced Stereoselective Synthesis Techniques and Diastereodivergent Strategies

The presence of two stereocenters at the C2 and C3 positions of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline means it can exist as two pairs of enantiomers (cis and trans diastereomers). The development of stereoselective synthetic methods to access each of these stereoisomers in high purity is a significant area of research.

Highly enantioselective methods are being developed for the synthesis of substituted tetrahydroquinolines. For example, an iridium-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines has been shown to produce cis-tetrahydroquinoxalines with high diastereoselectivity and enantioselectivity. nih.govrsc.org This methodology could potentially be adapted for the synthesis of cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoline. Similarly, biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model has been successful in producing chiral 2-substituted tetrahydroquinolines with excellent enantiomeric excess. acs.org

Diastereodivergent synthesis, which allows for the selective formation of any diastereomer of a product from a common starting material, is a particularly powerful strategy. While specific diastereodivergent strategies for this compound have not been extensively reported, the principles are being applied to related cyclic systems. For instance, ligand-controlled diastereodivergent hydroalkylation of methylenecyclohexanes has been achieved using a cobalt-catalyzed system, demonstrating the feasibility of controlling diastereoselectivity through catalyst and ligand choice. researchgate.net Such strategies could be explored for the synthesis of both cis and trans isomers of this compound.

The Povarov reaction, a three-component reaction between an aldehyde, an aniline, and an alkene, is another valuable tool for the diastereoselective synthesis of tetrahydroquinolines. The use of chiral phosphoric acids as catalysts in this reaction can lead to the formation of cis-2,4-disubstituted tetrahydroquinolines with high enantioselectivity. organic-chemistry.org

Integration of Computational Chemistry in Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the tetrahydroquinoline scaffold, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being employed to design derivatives with enhanced potency and selectivity for various biological targets. mdpi.comresearchgate.net

In the context of cancer therapy, computational studies have been used to design substituted tetrahydroquinoline derivatives as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com Molecular docking and MD simulations have helped to elucidate the binding interactions of these compounds within the mTOR active site, guiding the synthesis of more potent inhibitors. researchgate.netnih.gov Similarly, 3D-QSAR models have been developed for tetrahydroquinoline-based inhibitors of lysine-specific demethylase 1 (LSD1), another important anticancer target. mdpi.com These models provide insights into the structural features required for potent inhibitory activity and are used to design novel derivatives with improved properties. mdpi.com

Molecular modeling has also been applied to study the interaction of tetrahydroisoquinoline derivatives with dopamine (B1211576) receptors, providing a detailed understanding of the structural and energetic aspects of their binding. nih.gov Such computational approaches can be readily applied to the rational design of this compound analogs with desired pharmacological profiles. By predicting the binding affinity and mode of interaction with a target protein, computational chemistry can significantly accelerate the drug discovery process and reduce the need for extensive empirical screening.

Table 2: Application of Computational Methods in Tetrahydroquinoline Research

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicts the binding mode of a ligand to a protein | Identifies key interactions and potential binding affinity |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex | Assesses the stability of binding and conformational changes |

| 3D-QSAR | Relates the 3D structure of molecules to their biological activity | Identifies structural features that influence potency |

Exploration of New Biological Targets and Mechanisms for Tetrahydroquinoline Scaffolds

The tetrahydroquinoline scaffold is a versatile platform for the development of therapeutic agents, and research is ongoing to identify new biological targets and elucidate the mechanisms of action of its derivatives. benthamdirect.com While this scaffold is known for its presence in a variety of bioactive molecules, the exploration of novel therapeutic applications is a key focus of future research.

One area of active investigation is the development of tetrahydroquinoline derivatives as anticancer agents. benthamdirect.com These compounds have been shown to target various pathways involved in cancer progression, including the NF-κB signaling pathway and the mTOR pathway. researchgate.netnih.gov For example, certain tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and exhibit significant cytotoxicity against various human cancer cell lines. nih.gov

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent another promising area for the therapeutic application of tetrahydroquinoline derivatives. nih.govmdpi.com The neuroprotective, anti-inflammatory, and antioxidative properties of some tetrahydroisoquinoline derivatives suggest that the tetrahydroquinoline scaffold could be a valuable starting point for the development of new treatments for these debilitating conditions. nih.gov

Furthermore, the tetrahydroquinoline nucleus is being explored for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), such as serotonin (B10506) receptors. mdpi.com Allosteric modulators offer a more subtle and potentially safer way to modulate receptor function compared to traditional orthosteric ligands. Additionally, novel tetrahydroquinoline derivatives are being investigated as potent and selective androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov

It is also important to note that some fused tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in high-throughput screening campaigns. nih.govacs.org Future research should therefore include careful evaluation of the mechanism of action of any new tetrahydroquinoline "hits" to rule out non-specific activity.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

The synthesis of this compound derivatives typically involves cyclization or reduction strategies. For example, catalytic hydrogenation of substituted quinolines using palladium or tin-based catalysts is a classical approach . Alternatively, intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) amines (e.g., from epichlorohydrin and aromatic amines) can yield tetrahydroquinoline cores, with substituent positions dictated by the electrophilic attack sites on aromatic rings . Substituent steric and electronic effects determine reaction feasibility; bulky groups may necessitate milder conditions to avoid side reactions .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic techniques?

X-ray crystallography is critical for resolving stereochemistry and confirming substituent positions. For instance, atomic displacement parameters and hydrogen-bonding patterns in crystal structures (e.g., C13H11NO2 derivatives) validate molecular geometry . Complementary techniques include:

- NMR : Differentiation of methyl groups (δ 1.2–1.5 ppm for axial vs. equatorial positions) .

- MS : Fragmentation patterns to confirm molecular ions (e.g., m/z 175 for C11H13N) .

- IR : Stretching frequencies for N–H (~3300 cm⁻¹) and C–N bonds (~1250 cm⁻¹) .

Q. What are the primary biological activities associated with 2,3-dimethyltetrahydroquinoline scaffolds, and how are preliminary assays designed?

These derivatives exhibit PPARα/γ agonism, relevant to metabolic disorder research. Initial screening involves:

- In vitro receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]rosiglitazone for PPARγ) .

- Dose-response curves : EC50 calculations using reporter gene systems (e.g., luciferase in HEK293 cells) .

- Selectivity profiling : Cross-testing against related receptors (e.g., PPARδ) to avoid off-target effects .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective dehydrogenation of this compound to quinoline derivatives?

The Fe-ISAS/CN catalyst (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity in dehydrogenation via a 1,4/2,3-H* addition pathway . Key parameters include:

Q. How do QSAR models rationalize PPARα/γ agonism in 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, and what descriptors are most predictive?

Quantitative structure-activity relationship (QSAR) studies use 18 derivatives to correlate substituent effects with activity. Key descriptors include:

- Lipophilic parameters (LogP) : Higher lipophilicity enhances membrane permeability but may reduce solubility .

- Electrostatic potential maps : Electron-deficient aromatic rings improve PPARγ binding via dipole interactions .

- Steric bulk : Methyl groups at C2/C3 optimize van der Waals contacts in the ligand-binding domain .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for tetrahydroquinoline hydrogenation/dehydrogenation?

Discrepancies in reported efficiencies often arise from:

- Substrate scope variations : Electron-withdrawing groups (e.g., –F) alter reduction kinetics .

- Catalyst pretreatment : Oxidized vs. reduced metal surfaces (e.g., Co3O4 vs. Co) affect H* adsorption .

- Operando characterization : Real-time monitoring via FTIR or mass spectrometry clarifies intermediate stability .

Q. How can electrophilic substitution reactions on the 2,3-dimethyltetrahydroquinoline core be tailored for medicinal chemistry applications?

Directed lithiation (e.g., LDA at C3) enables regioselective functionalization:

- Electrophile quenching : Alkylation (RX), acylation (RCOCl), or silylation (R3SiCl) .

- Protection/deprotection : tert-Butyl esters (e.g., tert-butyl 8-fluoro derivatives) enhance solubility for in vivo studies .

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Pd-BINAP) yield enantiopure inhibitors for neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.